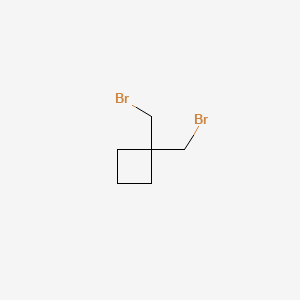
1,1-Bis(bromomethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(bromomethyl)cyclobutane is an organic compound with the molecular formula C6H10Br2. It is characterized by a cyclobutane ring substituted with two bromomethyl groups at the 1-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Bis(bromomethyl)cyclobutane can be synthesized through the bromination of cyclobutylmethanol. The reaction typically involves the use of brominating agents such as phosphorus tribromide or dimethylbromosulfonium bromide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve high productivity and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(bromomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield cyclobutylmethanol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted cyclobutanes, cyclobutanols, and cyclobutyl carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1-Bis(bromomethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a bioisostere in drug design, due to its strained ring system which can mimic other biologically active molecules.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism by which 1,1-Bis(bromomethyl)cyclobutane exerts its effects is primarily through its reactivity as a bifunctional alkylating agent. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is leveraged in various synthetic applications to construct complex molecular architectures .
Comparaison Avec Des Composés Similaires
Cyclobutylmethyl bromide: Similar in structure but with only one bromomethyl group.
1,1-Dichloromethylcyclobutane: Similar substitution pattern but with chlorine atoms instead of bromine.
Cyclobutane-1,1-dicarboxylic acid: Similar cyclobutane core but with carboxylic acid groups.
Uniqueness: 1,1-Bis(bromomethyl)cyclobutane is unique due to the presence of two bromomethyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its strained ring system also contributes to its unique chemical properties and applications .
Propriétés
IUPAC Name |
1,1-bis(bromomethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLYUDXIHNNLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














